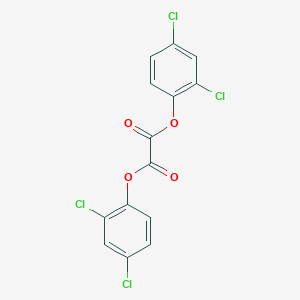

Bis(2,4-dichlorophenyl) oxalate

Description

Contextualization within High-Efficiency Chemiluminescent Systems

Bis(2,4-dichlorophenyl) oxalate (B1200264) is a primary component in peroxyoxalate chemiluminescence (PO-CL), a class of reactions renowned for having exceptionally high quantum yields. nih.gov This system is famously employed in commercial products such as chemical light sticks. wikipedia.org The fundamental reaction involves the oxidation of the aryl oxalate ester by an oxidizing agent, typically hydrogen peroxide, in the presence of a suitable fluorescent dye (also known as a fluorescer or activator). wikipedia.orgresearchgate.net

Academic Significance of Electron-Deficient Aryl Oxalates in Molecular Energy Transfer

The academic importance of aryl oxalates like Bis(2,4-dichlorophenyl) oxalate lies in their utility for studying molecular energy transfer mechanisms. The presence of two strongly electron-withdrawing chlorine atoms on each phenyl ring renders the aryl group "electron-deficient." This electronic feature makes the dichlorophenol group an excellent leaving group, which is critical for the reaction with hydrogen peroxide and the subsequent formation of the high-energy intermediate. arkat-usa.org

The most widely accepted high-energy intermediate in the peroxyoxalate reaction is 1,2-dioxetanedione. wikipedia.orgnih.govresearchgate.net The mechanism by which this intermediate transfers energy to the fluorescer is a subject of significant academic interest and is best described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) model. nih.govresearchgate.net According to the CIEEL mechanism, the electron-deficient nature of the original oxalate ester is crucial. The 1,2-dioxetanedione intermediate interacts with the fluorescer molecule, forming a complex. An electron is then transferred from the fluorescer to the intermediate. arkat-usa.org This electron transfer facilitates the decomposition of the 1,2-dioxetanedione into two molecules of carbon dioxide and simultaneously transfers the energy back to the fluorescer cation radical. wikipedia.orgnih.gov The subsequent annihilation of these radical ions results in the formation of the excited state of the fluorescer, which then emits light. The peroxyoxalate reaction is one of the few systems confirmed to operate via an intermolecular CIEEL mechanism with proven high efficiency. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethanedioic acid, bis(2,4-dichlorophenyl) ester; Oxalic acid bis(2,4-dichlorophenyl) ester echemi.com |

| CAS Number | 1161-08-6 echemi.com |

| Molecular Formula | C₁₄H₆Cl₄O₄ |

| Molecular Weight | 380.01 g/mol |

Table 2: Key Components and Intermediates in the Peroxyoxalate Chemiluminescence System

| Component | Role |

| Aryl Oxalate Ester (e.g., this compound) | The primary fuel for the reaction; its structure determines reactivity. |

| Oxidant (e.g., Hydrogen Peroxide) | Reacts with the oxalate ester to initiate the process. nih.gov |

| Catalyst (e.g., Imidazole (B134444), Sodium Salicylate) | Increases the rate of the reaction between the oxalate and the oxidant. rsc.orgresearchgate.net |

| High-Energy Intermediate (e.g., 1,2-dioxetanedione) | A transient, unstable molecule that stores the chemical energy. wikipedia.orgnih.gov |

| Fluorescer / Activator (e.g., Polycyclic aromatic hydrocarbons) | Accepts energy from the intermediate and emits it as light. wikipedia.org |

Table 3: Representative Kinetic Data for the Peroxyoxalate Reaction

The following data is for the reaction of a closely related compound, Bis(2,4,6-trichlorophenyl) oxalate (TCPO), with hydrogen peroxide, catalyzed by imidazole (IMI). It illustrates the elementary steps and their associated rate constants in a typical peroxyoxalate system.

| Step | Description | Rate Constant (k) |

| 1a | Bimolecular attack of imidazole on TCPO. | k₁(₂) = 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ rsc.org |

| 1b | Trimolecular (imidazole-catalyzed) attack on TCPO. | k₁(₃) = (9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹ rsc.org |

| 2 | Imidazole-catalyzed attack of peroxide on the imidazolide (B1226674) intermediate. | k₂(₃) = (1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹ rsc.org |

| 3 | Cyclization to form the 1,2-dioxetanedione intermediate. | k₃ ≈ 0.2 s⁻¹ (at [IMI] = 1.0 mmol dm⁻³) rsc.org |

| 4 | Interaction with activator leading to light emission. | Extremely fast; not kinetically observable. rsc.org |

Properties

IUPAC Name |

bis(2,4-dichlorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(9(17)5-7)21-13(19)14(20)22-12-4-2-8(16)6-10(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGANGUYEXJUJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)C(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284893 | |

| Record name | bis(2,4-dichlorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161-08-6 | |

| Record name | NSC39611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2,4-dichlorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Organic Reaction Mechanisms of Bis 2,4 Dichlorophenyl Oxalate

Advanced Synthetic Routes for Oxalate (B1200264) Ester Formation

The synthesis of diaryl oxalates, such as bis(2,4-dichlorophenyl) oxalate, is a cornerstone of industrial chemistry, primarily due to their application in chemiluminescent systems. The methodologies employed for their synthesis are designed to achieve high yields and purity, which are critical for their subsequent applications.

The most direct and widely utilized method for synthesizing this compound is the reaction of 2,4-dichlorophenol with an oxalyl halide, typically oxalyl chloride. This reaction is a classic example of nucleophilic acyl substitution. chemguide.co.ukchemguide.co.uk The process involves the sequential replacement of the two chloride atoms on the oxalyl chloride molecule with 2,4-dichlorophenoxide groups.

The reaction is generally carried out in an anhydrous organic solvent, such as toluene or dichloromethane, to prevent the hydrolysis of the highly reactive oxalyl chloride. A crucial component of this synthesis is the inclusion of a base, commonly a tertiary amine like triethylamine or pyridine. The base serves two primary functions: it deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion and acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. chemguide.co.uk The removal of HCl is essential as it drives the equilibrium towards the product side and prevents potential acid-catalyzed side reactions.

2 (2,4-Cl₂C₆H₃OH) + ClCOCOCl + 2 Et₃N → (2,4-Cl₂C₆H₃O)₂COCO + 2 Et₃NH⁺Cl⁻

The reaction is typically performed at low temperatures, such as 0 °C, especially during the dropwise addition of oxalyl chloride, to control the exothermic nature of the reaction and minimize the formation of byproducts. After the addition is complete, the reaction mixture is often allowed to stir at room temperature for several hours to ensure completion. The final product is then isolated through filtration to remove the triethylamine hydrochloride salt, followed by purification steps like washing and recrystallization.

| Reactant 1 | Reactant 2 | Base/Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 2,4-Dichlorophenol | Oxalyl Chloride | Triethylamine / Toluene | Anhydrous, 0°C to Room Temp. | This compound |

While the use of a stoichiometric amount of a tertiary amine base is effective, research into catalytic methods aims to improve efficiency and reduce waste. In the context of acyl chloride reactions, bases like pyridine can act as nucleophilic catalysts. wikipedia.org The catalyst functions by reacting with the acyl chloride to form a highly reactive acylpyridinium salt intermediate. This intermediate is more susceptible to attack by the alcohol or phenol than the original acyl chloride, thereby accelerating the rate of esterification.

Alternative catalytic strategies for diaryl oxalate synthesis have also been developed, which avoid the use of oxalyl chloride altogether. These methods offer different mechanistic pathways and can be advantageous in terms of feedstock availability and reaction conditions.

Transesterification: Diaryl oxalates can be produced via the transesterification of a dialkyl oxalate (like dimethyl oxalate) with an aryl alcohol (phenol). This equilibrium-driven process often employs catalysts such as tetra(aryloxy)titanium compounds. patsnap.com The reaction involves exchanging the alkyl groups of the dialkyl oxalate with the aryl groups from the phenol.

Oxidative Carbonylation: Another advanced route involves the oxidative carbonylation of alcohols using carbon monoxide in the presence of a palladium-based catalyst system. acs.org This method directly couples the alcohol with CO to form the oxalate ester.

These catalytic approaches provide pathways for optimizing the synthesis of diaryl oxalates, potentially offering milder reaction conditions, higher atom economy, and easier product separation.

| Catalytic Method | Catalyst Example | Reactants | Mechanistic Feature |

|---|---|---|---|

| Nucleophilic Catalysis | Pyridine | 2,4-Dichlorophenol, Oxalyl Chloride | Formation of a reactive acylpyridinium intermediate. |

| Transesterification | Tetra(aryloxy)titanium | Dialkyl oxalate, 2,4-Dichlorophenol | Catalytic exchange of alcohol groups on the oxalate core. |

| Oxidative Carbonylation | Palladium(II) complexes | 2,4-Dichlorophenol, Carbon Monoxide, Oxidant | Direct formation of oxalate from CO and alcohol. |

Mechanistic Analysis of Carbonyl Activation and Nucleophilic Attack during Formation

The formation of this compound from 2,4-dichlorophenol and oxalyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. chemguide.co.ukyoutube.com Oxalyl chloride is a highly reactive diesterification agent because the two carbonyl groups are directly adjacent, and the chloride ions are excellent leaving groups. The electron-withdrawing nature of the chlorine atoms makes the carbonyl carbons highly electrophilic and thus susceptible to nucleophilic attack.

The reaction is initiated by the attack of the 2,4-dichlorophenoxide ion (formed by the deprotonation of the phenol by a base) on one of the carbonyl carbons of oxalyl chloride. This is the rate-determining step of the addition phase of the mechanism.

The nucleophilic attack on the electrophilic carbonyl carbon results in the formation of a short-lived, high-energy species known as a tetrahedral intermediate. youtube.compearson.com In this intermediate, the carbon atom of the former carbonyl group is sp³-hybridized and bonded to four substituents: the original chloride, the incoming phenoxide, the oxygen atom (which now carries a negative charge), and the adjacent acyl group.

This tetrahedral intermediate is unstable and rapidly collapses to restore the stable carbonyl double bond. This occurs through the elimination of the chloride ion, which is a very good leaving group. chemguide.co.uk The sequence of nucleophilic attack followed by the departure of a leaving group is the hallmark of the addition-elimination mechanism characteristic of nucleophilic acyl substitution. chemguide.co.uk

The process can be visualized in two distinct stages:

Formation of the Monoester: The first equivalent of 2,4-dichlorophenoxide attacks oxalyl chloride to form a monoester intermediate, 2,4-dichlorophenyl oxalyl chloride, after the collapse of the first tetrahedral intermediate.

Formation of the Diester: A second equivalent of 2,4-dichlorophenoxide then attacks the remaining acyl chloride group of the monoester intermediate. This proceeds through a second tetrahedral intermediate, which subsequently expels the final chloride ion to yield the final product, this compound.

The transition states in this reaction are the high-energy structures that occur during the formation and breakdown of the tetrahedral intermediates. They represent the energy maxima on the reaction coordinate diagram for each step.

This compound is an achiral molecule, so stereochemical control is not a factor in its synthesis. However, the principles of stereochemistry are highly relevant when considering the synthesis of analogous oxalate esters from chiral precursors, such as a chiral secondary alcohol.

In esterification reactions involving acyl chlorides and chiral alcohols, the reaction proceeds with retention of configuration at the stereogenic center of the alcohol. stackexchange.com This is a key feature of the nucleophilic acyl substitution mechanism. The nucleophilic attack occurs at the carbonyl carbon of the acyl chloride, and the bond between the chiral carbon and the oxygen of the alcohol (the C-O bond) is not broken during the reaction. stackexchange.com The oxygen atom of the alcohol acts as the nucleophile, and it is the O-H bond, not the C-O bond, that is ultimately cleaved. Consequently, the spatial arrangement of the groups around the chiral center of the alcohol remains unchanged in the final ester product.

For more complex syntheses, catalytic asymmetric methods can be employed to create chiral esters. For example, the catalytic asymmetric synthesis of chiral allylic esters has been achieved using chiral palladium(II) catalysts. organic-chemistry.orgnih.gov These advanced methods allow for the creation of specific enantiomers of a chiral ester, which is crucial in fields like pharmaceutical synthesis. While not directly applicable to the synthesis of the achiral this compound, these principles are fundamental to the broader field of oxalate ester synthesis.

Chemiluminescence Phenomena and Reaction Kinetics of Bis 2,4 Dichlorophenyl Oxalate Systems

Fundamental Principles of Peroxyoxalate Chemiluminescence (POCL)

Peroxyoxalate chemiluminescence is a form of indirect chemiluminescence where the energy released from a chemical reaction is transferred to a fluorescent molecule, or activator, which then emits light. wikipedia.org The reaction involves an oxalate (B1200264) ester, such as bis(2,4-dichlorophenyl) oxalate, hydrogen peroxide, a base catalyst, and a fluorescent activator. wikipedia.orgresearchgate.net The efficiency of the light emission is notably high, with some systems reaching quantum yields of up to 50%. researchgate.net

Detailed Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanisms

The key to the high efficiency of peroxyoxalate chemiluminescence lies in a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.govrsc.org This mechanism, first proposed to explain the light emission from the decomposition of certain organic peroxides, involves an electron transfer from the activator molecule to a high-energy intermediate derived from the oxalate. arkat-usa.orgdtic.mil

The CIEEL process can be summarized in the following steps:

An electron is transferred from the activator (fluorophore) to the high-energy intermediate. wikipedia.orgresearchgate.net

This transfer leads to the formation of a radical cation of the activator and a radical anion of the intermediate. wikipedia.org

The unstable radical anion of the intermediate rapidly decomposes, typically into two molecules of carbon dioxide. wikipedia.orgresearchgate.net

This decomposition is followed by a back-electron transfer from the decomposition products to the activator radical cation, which generates the activator in an electronically excited singlet state. researchgate.netresearchgate.net

The excited activator then relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence. wikipedia.orgresearchgate.net

This intermolecular CIEEL mechanism is a hallmark of the peroxyoxalate system and is responsible for its high quantum yields. nih.govrsc.org Evidence for the CIEEL mechanism includes the linear relationship observed between the logarithm of the chemiluminescence intensity and the oxidation potential of the activator molecule. wikipedia.org

Postulated Role of High-Energy Intermediates (e.g., 1,2-Dioxetanedione)

For decades, the exact structure of the crucial high-energy intermediate in the peroxyoxalate reaction was a subject of debate. researchgate.net Several species were proposed, but the most compelling candidate has been 1,2-dioxetanedione. wikipedia.orgresearchgate.net This highly strained, four-membered ring peroxide is formed from the reaction of the oxalate ester with hydrogen peroxide. wikipedia.orgacs.org

Recent studies utilizing advanced spectroscopic techniques, such as low-temperature 13C Nuclear Magnetic Resonance (NMR) spectroscopy, have provided strong evidence confirming the presence of 1,2-dioxetanedione as the key intermediate. researchgate.netacs.org Its high reactivity and electron-accepting properties make it the only intermediate in the reaction sequence with sufficient energy to drive the subsequent luminescence step. acs.org The decomposition of 1,2-dioxetanedione is highly exothermic and proceeds through a biradical intermediate. wikipedia.orgacs.org This decomposition provides the necessary energy, up to 440 kJ mol-1, to excite a wide range of fluorescent activators. wikipedia.org

Quantitative Kinetic Studies and Determination of Rate Constants

Influence of Nucleophilic Catalysts (e.g., Imidazole (B134444), Salicylate) on Reaction Kinetics

The peroxyoxalate reaction is typically base-catalyzed. researchgate.net Nucleophilic catalysts like imidazole and sodium salicylate (B1505791) significantly accelerate the reaction rate. rsc.orgnih.gov

Imidazole: Imidazole acts as both a nucleophilic and a base catalyst in the reaction. researchgate.net It initially attacks the oxalate ester, forming an imidazolide (B1226674) intermediate. rsc.org This intermediate then reacts with hydrogen peroxide, also catalyzed by imidazole, to form a peroxyacid derivative which subsequently cyclizes to form the high-energy intermediate, 1,2-dioxetanedione. rsc.org However, at high concentrations, imidazole can also lead to a decrease in the chemiluminescence quantum yield, likely by promoting the non-luminescent decomposition of the high-energy intermediate. nih.govresearchgate.netnih.gov

Sodium Salicylate: Sodium salicylate is another effective catalyst for the peroxyoxalate reaction. nih.govnih.gov Unlike imidazole, which can act as a nucleophile, salicylate primarily functions as a general or specific base catalyst. researchgate.net It accelerates the decomposition of the peroxyoxalate to generate the high-energy intermediate. nih.gov The use of salicylate can lead to reproducible kinetic results, which is important for analytical applications of the peroxyoxalate system. nih.gov

A kinetic study on the reaction of bis(2,4,6-trichlorophenyl) oxalate (TCPO) with hydrogen peroxide catalyzed by imidazole allowed for the determination of rate constants for several elementary steps. rsc.org

| Reaction Step | Rate Constant | Value |

| Nucleophilic attack of imidazole on TCPO (bimolecular) | k1(2) | 1.4 ± 0.1 dm³ mol⁻¹ s⁻¹ |

| Nucleophilic attack of imidazole on TCPO (trimolecular) | k1(3) | (9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹ |

| Imidazole-catalyzed peroxide attack on imidazolide | k2(3) | (1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹ |

| Imidazole-catalyzed peroxide attack on imidazolide (imidazole dependence) | k'2(3) | (8.7 ± 0.2) x 10³ dm⁶ mol⁻² s⁻¹ |

| Cyclization of the peracid to form 1,2-dioxetanedione (estimate) | k3 | ~ 0.2 s⁻¹ (at [IMI]= 1.0 mmol dm⁻³) |

Table 1: Rate constants for the imidazole-catalyzed reaction of TCPO and hydrogen peroxide. Data from rsc.org.

Solvent Effects (e.g., Water Content) on Reaction Rates and Chemiluminescence Quantum Yields

The solvent environment plays a critical role in the peroxyoxalate reaction. The presence of water, for instance, can have a significant impact. While the reaction is often studied in anhydrous organic solvents, for bioanalytical applications, understanding its behavior in aqueous media is crucial. nih.gov

The hydrolysis of the diaryl ester is a competing reaction that can reduce the efficiency of the chemiluminescent pathway. rsc.org Studies on the decomposition of bis(2,4-dinitrophenyl) oxalate in acetonitrile-water mixtures have shown a stepwise hydrolysis process. rsc.org

The chemiluminescence quantum yield is also affected by the solvent. nih.govcapes.gov.br In general, quantum yields are lower in aqueous media compared to anhydrous organic solvents under similar conditions. nih.gov However, they can still be sufficiently high for analytical purposes. nih.gov The polarity of the medium appears to be a more significant factor than viscosity in influencing the chemiexcitation efficiency. researchgate.net

Activator (Fluorophore) Interaction Dynamics in Chemiluminescent Emission

The choice of activator determines the color of the emitted light. wikipedia.org A wide variety of fluorescent compounds with emissions spanning the visible and near-infrared regions can be used. wikipedia.org The efficiency of this energy transfer and the subsequent light emission are dependent on the properties of the activator.

Efficiency of Energy Transfer to Fluorescent Receptor Molecules

The efficiency of this energy transfer is dependent on several factors, including the concentration of the activator and its intrinsic properties. For a given system, the chemiluminescence quantum yield generally increases with the concentration of the fluorescent receptor until it reaches a plateau. This is because at higher concentrations, the probability of the high-energy intermediate encountering an activator molecule before it undergoes non-luminescent decay pathways is significantly increased.

While specific data for this compound is limited in publicly available literature, studies on structurally similar peroxyoxalate systems, such as those involving bis(2,4,6-trichlorophenyl) oxalate (TCPO), provide valuable insights. The following table illustrates the effect of different fluorescent activators on the chemiluminescence quantum yield in a TCPO-based system. It is important to note that these values are presented as representative examples to demonstrate the principle of energy transfer efficiency.

| Fluorescent Activator | Chemiluminescence Quantum Yield (ΦCL) | Singlet Excited State Formation Quantum Yield (ΦS) |

|---|---|---|

| Lophine Derivative 1 | 0.10 | 0.20 |

| Lophine Derivative 2 | 0.08 | 0.15 |

| Lophine Derivative 3 | 0.12 | 0.25 |

| Lophine Derivative 4 | 0.05 | 0.10 |

| Lophine Derivative 5 | 0.15 | 0.30 |

Data in this table is based on studies with bis(2,4,6-trichlorophenyl) oxalate (TCPO) and lophine derivatives and is intended to be illustrative for the principles discussed. rsc.org

Structural and Electronic Requirements for Optimal Activator Performance

The performance of a fluorescent activator in a this compound chemiluminescence system is critically dependent on its structural and electronic properties. The CIEEL mechanism provides a framework for understanding these requirements. nih.govresearchgate.net For an activator to function optimally, it must possess two key characteristics: a low oxidation potential and a high fluorescence quantum yield.

A low oxidation potential facilitates the initial electron transfer from the activator to the high-energy intermediate, which is the rate-determining step in the CIEEL pathway. nih.gov A linear correlation has been observed between the logarithm of the relative rate constant of the excitation step and the oxidation potential of the activator. nih.gov This relationship underscores the importance of the activator's ability to act as an effective electron donor.

The following table provides data on the oxidation potentials and relative rate constants for a series of steroid-substituted oxazolinylidene activators in a peroxyoxalate system, illustrating the relationship between electronic properties and activator performance. While this data was not generated specifically with this compound, the underlying principles are directly applicable.

| Activator | Oxidation Potential (Eox vs. SCE / V) | Relative Rate Constant (ln(kCAT/kD)) |

|---|---|---|

| Oxazolinylidene A | 0.85 | 2.5 |

| Oxazolinylidene B | 0.92 | 2.1 |

| Oxazolinylidene C | 0.78 | 3.0 |

| Oxazolinylidene D | 1.01 | 1.5 |

| Oxazolinylidene E | 0.81 | 2.8 |

Data in this table is based on studies with steroid-substituted oxazolinylidenes in a peroxyoxalate system and serves to illustrate the principles discussed. nih.gov

Advanced Analytical Methodologies Utilizing Bis 2,4 Dichlorophenyl Oxalate Based Chemiluminescence

Integration in Miniaturized Analytical Flow Systems

The adaptability of the bis(2,4-dichlorophenyl) oxalate (B1200264) chemiluminescence system has enabled its successful integration into miniaturized flow systems, which offer advantages such as low reagent consumption, rapid analysis, and high throughput.

Flow Injection Analysis (FIA) is a technique where a sample is injected into a continuously flowing carrier stream, which then merges with reagent streams to initiate a reaction. When coupled with the highly sensitive peroxyoxalate chemiluminescence reaction, FIA becomes a powerful tool for quantitative analysis. Systems utilizing bis(2,4-dinitrophenyl) oxalate (DNPO), a compound related to bis(2,4-dichlorophenyl) oxalate, have been developed for the assay of dansyl amino acids with detection limits as low as 5 femtomoles. tcichemicals.com The principles of this FIA-CL system are directly applicable to this compound, leveraging its high quantum yields and stability for trace analysis. tcichemicals.com

The core of the FIA-CL setup involves the precise mixing of the analyte-containing stream with the this compound and hydrogen peroxide reagents, followed by immediate passage through a flow cell positioned before a light detector, such as a photomultiplier tube. shsu.edu The transient light signal generated is proportional to the analyte concentration. The rapid nature of the PO-CL reaction is well-suited for the dynamic environment of FIA systems.

The integration of chemiluminescence assays into microfluidic and lab-on-a-chip (LOC) platforms represents a significant advancement in analytical technology, enabling the development of portable, disposable, and highly sensitive diagnostic tools. psu.educreative-biolabs.com These platforms manipulate minute volumes of fluids in micro-channels, offering automated, rapid, and quantitative detection. creative-biolabs.comyoutube.com

A notable application is the development of a disposable, light-shielded paper-plastic microfluidic device for the detection of nanomolar levels of hydrogen peroxide using a smartphone camera. psu.edu In this device, the chemiluminescence reaction of bis(2,4,6-trichlorophenyl) oxalate (TCPO), a closely related and frequently used oxalate ester, with hydrogen peroxide is employed in the presence of the fluorophore rubrene (B42821) and the catalyst imidazole (B134444). psu.edu The reagents are delivered through plastic microfluidic channels to a paper reaction site, and with a total reagent volume of just 25 µL, the system can detect H2O2 concentrations as low as 250 nM. psu.edu Such microfluidic systems hold great promise for point-of-care diagnostics. psu.educreative-biolabs.com

The development of these devices focuses on confining the CL reaction to a specific detection zone to prevent premature reactions and signal loss. psu.edu The inherent advantages of CL detection, such as high sensitivity, wide dynamic range, and simple instrumentation, make it an ideal detection strategy for these miniaturized platforms. shsu.educreative-biolabs.com

Table 1: Performance of a TCPO-Based Microfluidic Sensor

This interactive table summarizes the characteristics of a smartphone-based microfluidic device for H2O2 detection.

| Parameter | Value | Source |

| Analyte | Hydrogen Peroxide (H2O2) | psu.edu |

| Chemiluminescence Reagent | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | psu.edu |

| Fluorophore | Rubrene | psu.edu |

| Catalyst | Imidazole | psu.edu |

| Detection Limit | 250 nM | psu.edu |

| Total Reagent Volume | 25 µL | psu.edu |

| Detector | Smartphone Camera | psu.edu |

Coupling with Separation Techniques for Enhanced Detection

To analyze complex mixtures, the high sensitivity of this compound chemiluminescence is often combined with powerful separation techniques like HPLC and capillary electrophoresis. This coupling allows for the selective detection of specific analytes at extremely low concentrations.

High-Performance Liquid Chromatography (HPLC) coupled with peroxyoxalate chemiluminescence (PO-CL) detection is a well-established method for the sensitive determination of fluorescently-labeled compounds. rsc.org In a typical post-column detection setup, the eluent from the HPLC column, containing the separated analytes, is mixed with the chemiluminescent reagents—this compound and hydrogen peroxide—before entering the detector. rsc.org

This technique has been successfully used for the separation and quantification of dansyl amino acids at the 10 femtomole level, demonstrating a sensitivity more than 50 times higher than conventional fluorescence detection. tcichemicals.comtcichemicals.com The applicability of the method extends to the analysis of various compounds, including polycyclic aromatic hydrocarbons. tcichemicals.com

A critical factor in HPLC-CL is the stability of the oxalate reagent. Studies on bis(2,4,6-trichlorophenyl) oxalate (TCPO) have shown that its stability is influenced by the solvent, temperature, water content, and hydrogen peroxide concentration. rsc.org For instance, TCPO is more stable in acetonitrile (B52724) and its stability increases at lower temperatures and lower water content. rsc.org However, a significant drawback is its instability in the presence of hydrogen peroxide, with one study noting a 60% loss of activity over 8 hours for TCPO, compared to only a 10% loss for another oxalate ester, TDPO. nih.gov This necessitates the use of mixed solvent systems to ensure the solubility and reactivity of all components. shsu.edu

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency separation techniques that benefit immensely from the sensitivity of chemiluminescence detection. rsc.orgwikipedia.org CEC, a hybrid technique, combines the electrical driving force of CE with the partitioning mechanism of HPLC. wikipedia.org

The coupling of peroxyoxalate chemiluminescence with CE, however, presents challenges. The oxalate esters are often insoluble in the aqueous buffers typically used in CE and can be unstable under the high voltages applied. rsc.org Furthermore, the kinetics of the PO-CL reaction can be relatively slow, which can lead to band broadening in the fast separation environment of CE. rsc.orgresearchgate.net To overcome this, catalysts like imidazole are often employed to accelerate the reaction. rsc.org

Innovative approaches have been developed to effectively couple CE with PO-CL. One method involves the post-separation electrokinetic delivery of bis(2,4,6-trichlorophenyl) oxalate (TCPO) using a micro-tee, which allows for precise control over the mixing of reagents. rsc.org This has been successfully applied to the analysis of amino-polycyclic aromatic hydrocarbons and compounds labeled with dansyl hydrazine. rsc.org

Table 2: Comparison of Analytical Techniques Using Peroxyoxalate Chemiluminescence

This interactive table compares key features of different analytical methods coupled with PO-CL detection.

| Technique | Common Analytes | Key Advantages | Key Challenges | Source(s) |

| FIA-CL | Dansyl amino acids | Rapid analysis, high throughput | Requires precise fluidic control | tcichemicals.com |

| Microfluidics-CL | H2O2, Biomarkers | Portability, low sample volume, disposability | Confining reaction to detection zone | psu.educreative-biolabs.com |

| HPLC-CL | Dansyl amino acids, PAHs | High separation efficiency, extremely low detection limits | Reagent instability, requires organic solvents | rsc.orgtcichemicals.comshsu.edursc.orgnih.gov |

| CE-CL | Amino-PAHs, Dansylated compounds | Very high separation efficiency, small sample volume | Reagent insolubility in aqueous buffers, slow kinetics | rsc.org |

Development of Novel Sensing Architectures and Materials

Research continues to advance the application of this compound-based chemiluminescence through the creation of innovative sensing platforms and the development of new materials to enhance the reaction.

The development of disposable, paper-plastic microfluidic devices that integrate with smartphones is a prime example of a novel sensing architecture. psu.edu These platforms combine the low cost of paper-based analytics with the precise fluid control of plastic microfluidics, creating an accessible and powerful diagnostic tool. psu.edu Another approach involves digital microfluidics (DMF), which manipulates discrete droplets of liquid, offering a new way to handle the reagents for single-molecule array assays. utoronto.ca

In terms of materials, research has explored the use of various novel fluorescers to improve the light output and kinetics of the peroxyoxalate reaction. Studies have investigated the chemiluminescence parameters when bis(2,4,6-trichlorophenyl) oxalate (TCPO) is reacted with new fluorescent dyes, evaluating kinetic profiles and activation parameters to optimize the system. researchgate.netresearchgate.net The goal is to develop fluorophores that can be efficiently excited by the 1,2-dioxetanedione intermediate, leading to brighter and faster light emission, which in turn lowers detection limits and shortens analysis times. researchgate.net The development of more stable oxalate esters that are more compatible with aqueous environments also remains an active area of research to broaden the applicability of this powerful detection method. rsc.orgchemedx.org

Design Principles for Chemiluminescence-Based Optical Sensors

The design of optical sensors based on this compound chemiluminescence hinges on several key principles aimed at optimizing sensitivity, selectivity, and signal stability. These sensors typically involve the immobilization of the oxalate ester and a suitable fluorophore onto a solid support or within a polymeric matrix. researchgate.net

The reaction environment plays a crucial role in the sensor's performance. The peroxyoxalate reaction is sensitive to pH, with optimal light emission typically occurring in a slightly basic medium. nih.govcapes.gov.br Therefore, the sensor design must incorporate a buffering system to maintain the appropriate pH for the chemiluminescent reaction. nih.gov Catalysts, such as imidazole or salicylate (B1505791), are often included to enhance the reaction rate and light intensity. nih.govnih.gov The concentration of these catalysts needs to be carefully optimized, as high concentrations can sometimes lead to a decrease in the chemiluminescence quantum yield. nih.gov

The physical design of the sensor is also critical. A common approach involves creating a polymeric membrane on a transparent support that contains the chemiluminescent reagents. researchgate.net This configuration allows for the direct application of a sample containing the analyte, such as hydrogen peroxide, onto the membrane, initiating the light-producing reaction. researchgate.net The light emitted is then measured by a photodetector. The composition of this membrane, including the type of polymer and the concentration of the reagents, is a key area of optimization to ensure reproducible and sensitive measurements. researchgate.net

Another design principle involves the use of flow systems, such as flow injection analysis (FIA) or high-performance liquid chromatography (HPLC), where the chemiluminescent reaction occurs in a flow cell. researchgate.netnih.gov This approach allows for automated and high-throughput analysis. In such systems, the column eluate is mixed with the chemiluminescence reagents post-column, and the resulting emission is monitored by a detector. nih.gov

Contributions of Materials Science to Sensor Enhancement (e.g., Polymeric Catalysts, Nanomaterials)

Advances in materials science have significantly contributed to the enhancement of this compound-based chemiluminescence sensors, leading to improved sensitivity, stability, and versatility. These contributions are primarily seen in the development of novel polymeric catalysts and the integration of nanomaterials.

Polymeric Catalysts and Matrices:

The use of polymeric materials is central to the fabrication of solid-state chemiluminescence sensors. researchgate.net Polymers not only provide a solid support for the reagents but can also actively participate in and enhance the chemiluminescent reaction.

Immobilization and Stability: Polymeric matrices, such as cellulose (B213188) acetate, can be used to immobilize the oxalate ester and the fluorophore, preventing their leaching and enhancing the operational stability of the sensor. researchgate.net This immobilization also allows for the creation of disposable, single-use sensor strips.

Controlled Reaction Environment: The polymer matrix can be tailored to create a microenvironment that is optimal for the chemiluminescence reaction. This includes controlling the local pH and providing a medium that facilitates the interaction between the reactants.

Polymeric Catalysts: Researchers have explored the use of polymeric catalysts to enhance the peroxyoxalate reaction. These can be polymers with catalytic functionalities, such as imidazole groups, incorporated into their structure. Such polymeric catalysts can offer advantages in terms of stability and reusability compared to their small-molecule counterparts.

Hydrolytic Resistance: A significant challenge in applying peroxyoxalate chemiluminescence in aqueous environments is the hydrolysis of the oxalate ester. Polymeric oxalates have been synthesized to be more resistant to hydrolysis, thereby enabling their use in biological and environmental samples. nih.gov These polymeric structures can be designed to be soluble in specific organic solvents, allowing for their formulation into nanosized dispersions for targeted applications. nih.gov

Nanomaterials:

The integration of nanomaterials has opened up new avenues for enhancing the performance of chemiluminescence sensors. rsc.org Nanomaterials can act as catalysts, energy transfer mediators, and signal amplifiers.

Catalytic Nanomaterials: Various nanomaterials, including metal nanoparticles and metal oxides, have been shown to catalyze chemiluminescent reactions. For instance, nano-anatase has been demonstrated to enhance peroxyoxalate chemiluminescence. globalauthorid.com These nanomaterials can increase the rate of the reaction and, consequently, the intensity of the emitted light.

Signal Amplification: Nanomaterials can serve as platforms for concentrating the chemiluminescent reagents, leading to a significant enhancement of the signal. For example, co-aggregating a fluorescent dye and a peroxyoxalate within nanoparticles can create "nanoreactors" where the concentrated reagents lead to greatly enhanced light generation. nih.gov

Energy Transfer Enhancement: Nanomaterials can facilitate more efficient energy transfer from the high-energy intermediates of the peroxyoxalate reaction to the fluorophore. This can be particularly useful for shifting the emission wavelength to regions with lower biological interference, such as the near-infrared. nih.gov

Improved Sensor Performance: The incorporation of nanoparticles, such as Fe3O4, into biosensor membranes has been shown to increase sensitivity and improve the linear response range and detection limit for analytes. nih.gov

The table below summarizes the key contributions of materials science to the enhancement of peroxyoxalate chemiluminescence sensors.

| Material Type | Contribution | Example | Reference |

| Polymeric Matrices | Immobilization of reagents, enhanced stability, controlled reaction environment. | Cellulose Acetate | researchgate.net |

| Polymeric Oxalates | Increased resistance to hydrolysis for use in aqueous environments. | Poly(bisphenol A-co-oligo(propylene glycol)) oxalate | nih.gov |

| Catalytic Nanomaterials | Catalyze the chemiluminescence reaction, increasing light intensity. | Nano-anatase | globalauthorid.com |

| Nanoparticle "Reactors" | Concentrate reagents for signal amplification. | Fluorophore/peroxalate co-aggregated nanoparticles | nih.gov |

| Functional Nanoparticles | Improve sensitivity, linear range, and detection limits of biosensors. | Fe3O4 Nanoparticles | nih.gov |

Environmental Transformation and Degradation Pathway Considerations for Aryl Oxalates with Halogenated Phenyl Moieties

Theoretical Frameworks for Halogenated Aromatic Compound Degradation

The environmental persistence of halogenated aromatic compounds is largely dictated by the stability of the carbon-halogen bond and the aromatic ring structure. researchgate.net However, various biotic and abiotic processes can lead to their transformation and ultimate degradation.

Microbial Transformation Mechanisms: Dechlorination and Ring Cleavage Pathways

The initial and often most challenging step is dehalogenation, which can occur under both aerobic and anaerobic conditions. nih.gov Reductive dehalogenation, prevalent in anaerobic environments, involves the removal of a halogen substituent and its replacement with a hydrogen atom. nih.gov This process is crucial for the breakdown of highly chlorinated compounds. industrialmaintenanceproducts.net Conversely, aerobic degradation often involves oxygenases that incorporate oxygen into the aromatic ring, facilitating subsequent ring cleavage. industrialmaintenanceproducts.net

Following dehalogenation, the aromatic ring is typically cleaved. Ring-cleaving dioxygenases are key enzymes in this process, catalyzing the oxygenolytic fission of catecholic intermediates. aminer.orgnih.gov These enzymes are broadly classified as intradiol and extradiol dioxygenases, which cleave the aromatic ring at different positions relative to the hydroxyl groups. nih.gov The resulting aliphatic products then enter central metabolic pathways. nih.gov

Several key mechanisms for the enzymatic attack of chlorinated aromatics under aerobic conditions have been identified:

Initial Dechlorination: The halogen is removed at the beginning of the degradation process. nih.gov

Post-Ring Cleavage Dechlorination: The halogen is removed after the aromatic ring has been opened. nih.gov

The specific pathway employed by a microorganism is dependent on the structure of the compound and the enzymatic capabilities of the organism. industrialmaintenanceproducts.net

Enzymatic Biotransformation Processes in Structured Analogues

The study of structurally similar compounds provides valuable insights into the potential enzymatic processes involved in the degradation of bis(2,4-dichlorophenyl) oxalate (B1200264). Biotransformation, the chemical modification of substances by living organisms, is a key determinant of the environmental fate of many organic compounds. longdom.orgnih.gov

Hypothesized Role of Dioxygenases and Related Enzymes in Cleavage Reactions

Dioxygenases are a critical class of enzymes involved in the aerobic degradation of aromatic compounds. nih.govresearchgate.net These enzymes catalyze the incorporation of both atoms of molecular oxygen into their substrates, often leading to the cleavage of the aromatic ring. nih.govnih.gov Aromatic-ring-hydroxylating dioxygenases (ARHDs) initiate the process by dihydroxylating the aromatic ring to form a cis-dihydrodiol. wikipedia.org This product is then further metabolized, eventually leading to ring fission.

Given the structure of bis(2,4-dichlorophenyl) oxalate, it is hypothesized that dioxygenases could play a role in its degradation by attacking the dichlorinated phenyl rings. The initial hydroxylation of the rings would make them susceptible to cleavage by either intradiol or extradiol ring-cleaving dioxygenases. aminer.orgnih.gov The versatility of extradiol dioxygenases, in particular, makes them likely candidates for the degradation of a wide range of substituted aromatic compounds. nih.gov Monooxygenases are another class of enzymes that could be involved, catalyzing the initial oxidative attack on the aromatic ring, a necessary step for subsequent degradation. nih.govmdpi.com

Characterization of Potential Catabolic Gene Homologs and Pathways

The genetic basis for the degradation of halogenated aromatic compounds is often found in specific gene clusters, frequently located on plasmids. researchgate.netnih.gov These "catabolic genes" encode the enzymes responsible for the stepwise breakdown of these pollutants. researchgate.net For example, gene clusters responsible for the degradation of chloronitrobenzene and naphthalene (B1677914) have been identified and characterized. nih.govsjtu.edu.cn

By searching for homologs of known catabolic genes in microbial genomes, it is possible to predict the potential of an organism to degrade a specific compound. For instance, the presence of genes similar to those encoding for biphenyl (B1667301) dioxygenase (bph genes) or chlorocatechol dioxygenase (clc genes) would suggest a capability to degrade chlorinated aromatic structures. researchgate.netnih.gov The evolution of new catabolic pathways often involves the recruitment and adaptation of existing gene clusters. nih.gov The study of these genetic determinants is crucial for understanding and potentially enhancing the bioremediation of environments contaminated with halogenated aryl oxalates. nih.gov Many microorganisms have been shown to utilize chlorinated aromatic compounds as a source of carbon and energy for growth. industrialmaintenanceproducts.net

Advanced Oxidation Processes (AOPs) for Environmental Remediation of Halogenated Oxalates

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove persistent organic pollutants from water and soil. wikipedia.orgpinnacleozone.comresearchgate.net These processes rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and mineralize contaminants into less harmful substances like water, carbon dioxide, and inorganic salts. wikipedia.orgpinnacleozone.com

AOPs are particularly well-suited for the treatment of biologically toxic or non-degradable materials, including halogenated aromatic compounds. wikipedia.org Several AOP technologies have been developed, each with its own mechanism for generating hydroxyl radicals:

Ozone-based AOPs: Utilize ozone (O₃) in combination with ultraviolet (UV) light or hydrogen peroxide (H₂O₂) to produce •OH. pinnacleozone.comacs.org

Fenton and Photo-Fenton Systems: Employ a mixture of hydrogen peroxide and iron salts (Fenton's reagent), often enhanced with UV light, to generate •OH. wikipedia.orgacs.org

Photocatalysis: Uses a semiconductor catalyst, such as titanium dioxide (TiO₂), and UV light to create •OH. pinnacleozone.comacs.org

Sulfate (B86663) Radical-based AOPs (SR-AOPs): Involve the activation of persulfate or monopersulfate to generate sulfate radicals (SO₄•⁻), which are also powerful oxidants. researchgate.net

The effectiveness of AOPs in degrading halogenated compounds has been demonstrated in numerous studies. researchgate.netrsc.org For example, the photocatalytic degradation of haloacetic acids in the presence of TiO₂ has been shown to be an effective removal method. nih.gov Similarly, the oxidation of 2,4,6-trichlorophenol (B30397) using hydrogen peroxide catalyzed by an iron complex resulted in both dechlorination and cleavage of the aromatic ring. nih.gov Electrochemical AOPs have also proven effective in the dechlorination and degradation of chlorinated aromatic compounds. acs.orgelectrochem.org The combination of AOPs with biological treatment methods can offer a synergistic approach to the remediation of complex industrial wastewater containing halogenated organics. mdpi.com

| AOP Technique | Description | Key Reactants/Components | Primary Oxidizing Species | References |

| Ozone/UV | Ozone is photolyzed by UV light to produce hydrogen peroxide, which then reacts with ozone to form hydroxyl radicals. | Ozone (O₃), UV light | Hydroxyl radical (•OH) | acs.org |

| Ozone/H₂O₂ | Hydrogen peroxide is added to ozonated water, where it reacts with ozone to generate hydroxyl radicals. | Ozone (O₃), Hydrogen peroxide (H₂O₂) | Hydroxyl radical (•OH) | acs.org |

| Fenton | Ferrous iron catalyzes the decomposition of hydrogen peroxide to form hydroxyl radicals. | Hydrogen peroxide (H₂O₂), Iron (II) salts | Hydroxyl radical (•OH) | wikipedia.orgacs.org |

| Photo-Fenton | The Fenton reaction is enhanced by UV light, which photoreduces Fe(III) back to Fe(II), allowing for catalytic cycling. | Hydrogen peroxide (H₂O₂), Iron salts, UV light | Hydroxyl radical (•OH) | wikipedia.orgacs.org |

| UV/H₂O₂ | UV photolysis of hydrogen peroxide generates hydroxyl radicals. | Hydrogen peroxide (H₂O₂), UV light | Hydroxyl radical (•OH) | acs.org |

| Photocatalysis (e.g., TiO₂) | A semiconductor catalyst is irradiated with UV light, creating electron-hole pairs that react with water and oxygen to form hydroxyl radicals. | Titanium dioxide (TiO₂), UV light | Hydroxyl radical (•OH) | pinnacleozone.comacs.org |

| Sulfate Radical AOPs | Persulfate or monopersulfate is activated by heat, UV light, or transition metals to produce sulfate radicals. | Persulfate (S₂O₈²⁻), Monopersulfate (HSO₅⁻) | Sulfate radical (SO₄•⁻), Hydroxyl radical (•OH) | researchgate.net |

| Electrochemical AOPs | Electrochemical oxidation and reduction processes at the electrode surface generate reactive oxygen species. | Electrodes, electrical current | Hydroxyl radical (•OH), other reactive species | researchgate.netacs.org |

Derivatization and Design of Novel Analogues of Bis 2,4 Dichlorophenyl Oxalate

Systematic Structural Modification Strategies for Tuning Chemiluminescent Performance

The peroxyoxalate chemiluminescence (PO-CL) reaction is a highly efficient system, and its performance is intrinsically linked to the chemical structure of the oxalate (B1200264) ester. umz.ac.ir The reaction involves an oxalate ester, hydrogen peroxide, and a fluorescer. An energetic intermediate, presumed to be a dioxetane species, is formed, which then excites the fluorescer, leading to light emission. umz.ac.ir Strategic modifications to the oxalate ester can significantly influence the kinetics and quantum yield of this process.

The reactivity of aryl oxalates and the resulting chemiluminescence quantum yield are highly dependent on the electronic and steric nature of the substituents on the aryl groups. The core of the peroxyoxalate reaction's efficiency lies in the leaving group ability of the phenolates.

Steric Effects: Steric hindrance around the ester linkage can also modulate the reaction rate. Bulky substituents can impede the approach of the hydrogen peroxide, slowing down the reaction and potentially extending the duration of the light emission. This principle is exploited in designing "glow sticks" with varying light intensities and durations.

Research has explored various substitutions to optimize performance. For instance, the introduction of alkoxycarbonyl groups has been a successful strategy to enhance solubility in organic solvents used for the chemiluminescence reaction. researchgate.net The data below illustrates how different substituents affect the properties of the resulting oxalate esters.

| Oxalate Ester Analogue | Substituent(s) | Observed Effect | Reference |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | -Cl (x3) | High reactivity, efficient leaving group | bris.ac.uk |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | -NO₂ (x2) | High reactivity, good leaving group | bris.ac.uk |

| Bis[2-(3,6-dioxaheptyloxycarbonyl)-4-bromophenyl] oxalate | -Br, -CO₂(CH₂)₂O(CH₂)₂OCH₃ | High chemiluminescence intensity | rsc.org |

| Bis(2-alkoxycarbonyl-4,6-dinitrophenyl) oxalates | -NO₂, -COOR | Too unstable for sustained emission | researchgate.net |

| Bis(6-alkoxycarbonyl-2,4,5-trichlorophenyl) oxalates | -Cl, -COOR | Chemiluminescence could not be suitably adjusted | researchgate.net |

Rational design involves the deliberate synthesis of oxalate esters to achieve specific outcomes, such as altered light emission kinetics, improved solubility, or enhanced safety profiles. For analytical flow systems, a rapid and intense burst of light is often desired, necessitating highly reactive esters. researchgate.net Conversely, for applications requiring prolonged, low-intensity illumination, esters with slower reaction kinetics are needed. researchgate.net

A significant trend in rational design is the development of "greener" or more environmentally benign oxalate esters. Traditional halogenated oxalates like TCPO produce toxic phenolic byproducts. chemedx.orgresearchgate.net To address this, researchers have synthesized analogues from readily available and less toxic phenols, such as vanillin (B372448) and methyl salicylate (B1505791), to create divanillyl oxalate (DVO) and bis(2-carbomethoxyphenyl) oxalate (DMO), respectively. chemedx.org These compounds are effective in chemiluminescence demonstrations while being halogen-free. chemedx.org Another approach involved synthesizing aryl oxalates with alkoxy moieties to improve solubility in solvents like acetonitrile (B52724), which is common in peroxyoxalate reaction systems. rsc.org

| Designed Oxalate Ester | Parent Molecule | Design Goal | Reference |

| Divanillyl oxalate (DVO) | Vanillin | Reduce toxicity, use renewable starting material | chemedx.orgresearchgate.net |

| Bis(2-carbomethoxyphenyl) oxalate (DMO) | Methyl Salicylate | Reduce toxicity, halogen-free | chemedx.org |

| Bis(2-acetylphenyl) oxalate (DAO) | 2'-Hydroxyacetophenone | Halogen-free, cheap and readily available alternative | chemedx.org |

| Bis[2-(3,6-dioxaheptyloxycarbonyl)-4-fluorophenyl] oxalate | - | Improve solubility in acetonitrile | rsc.org |

Synthesis and Characterization of Hybrid and Supramolecular Systems Incorporating Aryl Oxalate Moieties

Beyond modifying the oxalate molecule itself, integrating these chemiluminescent systems into larger, more complex structures opens up new avenues for advanced materials and applications.

A major challenge for peroxyoxalate chemiluminescence, especially in aqueous environments, is the high susceptibility of the oxalate esters to hydrolysis, which degrades the compound and quenches the light-producing reaction. researchgate.net To overcome this, researchers have successfully encapsulated aryl oxalates within hydrophobic nanostructures.

These nanoreactors protect the ester from the bulk aqueous phase, significantly increasing its stability. For example, solubilizing oxalates in polylactide-block-poly(ethylene glycol) micelles or emulsion nanoreactors has been shown to increase their stability by orders of magnitude compared to a homogeneous solution. researchgate.net Interestingly, the nature of the nanoreactor can also influence the efficiency of the chemiluminescent reaction itself. researchgate.net

| Nanostructure | Effect on Aryl Oxalate | Key Finding | Reference |

| Emulsion Nanoreactors | Increased stability by ~2 orders of magnitude | Suffered from colloidal destabilization due to Ostwald ripening. | researchgate.net |

| Polylactide-block-poly(ethylene glycol) Micelles | Excellent colloidal stability, low rate of hydrolysis | Chemiluminescence activity of an encapsulated oxalate became higher than that of the standard CPPO. | researchgate.net |

Self-assembly provides a powerful bottom-up approach to creating ordered systems that can control chemical reactions at the molecular level. Micelles, as mentioned previously, are a prime example of a self-assembled system used to control and enhance peroxyoxalate chemiluminescence by creating a protective, hydrophobic microenvironment for the reaction. researchgate.net

Another relevant concept is the use of self-assembled monolayers (SAMs). While direct studies on SAMs of bis(2,4-dichlorophenyl) oxalate for chemiluminescence are not prominent, research on the controlled nucleation and growth of calcium oxalate on functionalized SAMs demonstrates the principle. nih.gov By designing surfaces with specific functional groups, it is possible to direct the organization and reaction of oxalate-containing species. nih.gov This approach could theoretically be adapted to create surfaces or sensors where a chemiluminescent reaction is triggered by a specific binding event at the monolayer, offering a platform for highly sensitive detection systems.

Q & A

Q. What are the recommended synthetic routes for Bis(2,4-dichlorophenyl) oxalate, and how can purity be validated?

- Methodological Answer : A high-yield (84%) synthesis involves reacting oxalyl chloride with esterified 3,5-dichlorosalicylic acid derivatives, as demonstrated in analogous oxalate esters . Key steps include chlorination of salicylic acid followed by esterification with alcohols (e.g., isopentanol). Purity verification should employ HPLC (for quantitative analysis) and spectroscopic techniques (e.g., H/C NMR) to confirm structural integrity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally similar oxalate esters, this compound likely exhibits acute toxicity (oral, dermal, inhalation) and skin/eye irritation . Researchers must:

- Use fume hoods for ventilation.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers away from oxidizers and bases to prevent hazardous reactions.

- Follow spill protocols: absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Q. How is the chemiluminescent efficiency of this compound quantified experimentally?

- Methodological Answer : Chemiluminescence intensity and lifetime are measured using luminometers or spectrophotometers. Optimize conditions by:

- Varying peroxide concentrations (e.g., hydrogen peroxide) between 0.61‰–1‰ to maximize signal duration .

- Testing solvents (e.g., dimethyl phthalate) for stability and emission profiles.

- Documenting temperature and pH effects, as these influence reaction kinetics.

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substitution patterns) impact the chemiluminescent properties of aryl oxalate esters?

- Methodological Answer : Compare this compound with analogs like Bis(2,4,6-trichlorophenyl) oxalate . Use computational modeling (DFT) to analyze electron-withdrawing effects of chlorine substituents on the excited-state dynamics of the intermediate dioxetanedione. Experimentally, correlate emission spectra with substituent position via fluorescence quenching studies.

Q. What crystallographic insights can guide the design of stable oxalate esters for chemiluminescence applications?

- Methodological Answer : X-ray crystallography of related spirocyclic oxalate derivatives reveals chair conformations in hexaoxa rings and dihedral angles (e.g., 76.6° between aryl groups) that influence packing and stability . For this compound, predict intermolecular interactions (e.g., C–H···O hydrogen bonds) to optimize crystal lattice energy and thermal stability.

Q. How can conflicting data on peroxide-to-oxalate ratios in chemiluminescence systems be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or impurity levels. Design a controlled study:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.